molecular formula C20H19ClN2O2S B11372431 2-(4-chloro-3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B11372431
M. Wt: 386.9 g/mol
InChI Key: PNGQBEGBZUUFPF-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenoxy group, a thiazole ring, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the phenoxy intermediate: This involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Thiazole ring formation: The phenoxy intermediate is then reacted with a thiazole precursor under suitable conditions to form the thiazole ring.

    Acetamide formation: Finally, the thiazole-containing intermediate is reacted with an acetamide precursor to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenoxyacetic acid: Similar phenoxy structure but lacks the thiazole and acetamide moieties.

    3-(2-chloro-4-methylphenoxy)propan-1-amine: Contains a similar phenoxy group but differs in the amine and propan-1-amine structure.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is unique due to its combination of phenoxy, thiazole, and acetamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19ClN2O2S

Molecular Weight

386.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C20H19ClN2O2S/c1-14-11-17(7-8-18(14)21)25-12-19(24)22-10-9-16-13-26-20(23-16)15-5-3-2-4-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,22,24)

InChI Key

PNGQBEGBZUUFPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3)Cl

Origin of Product

United States

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